

Adipic Dihydrazide (ADH) as a Crosslinking Agent: An In-depth Technical Guide

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Compound of Interest

Compound Name: Adipic dihydrazide

Cat. No.: B046771

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Introduction

Adipic dihydrazide (ADH) is a symmetrical, difunctional crosslinking agent widely employed in the modification of polymers for biomedical and pharmaceutical applications.[1] Its utility stems from the two reactive hydrazide groups (-CONHNH₂) at either end of its C4 backbone, which can form stable covalent bonds with various functional groups on polymer chains.[2] This guide provides a comprehensive overview of the mechanisms of action of ADH as a crosslinker, with a focus on its application in creating hydrogels for drug delivery and tissue engineering. We will delve into the core chemical reactions, present quantitative data on crosslinking efficiency and its effects on material properties, provide detailed experimental protocols, and visualize the key pathways and workflows.

Core Mechanism of Action

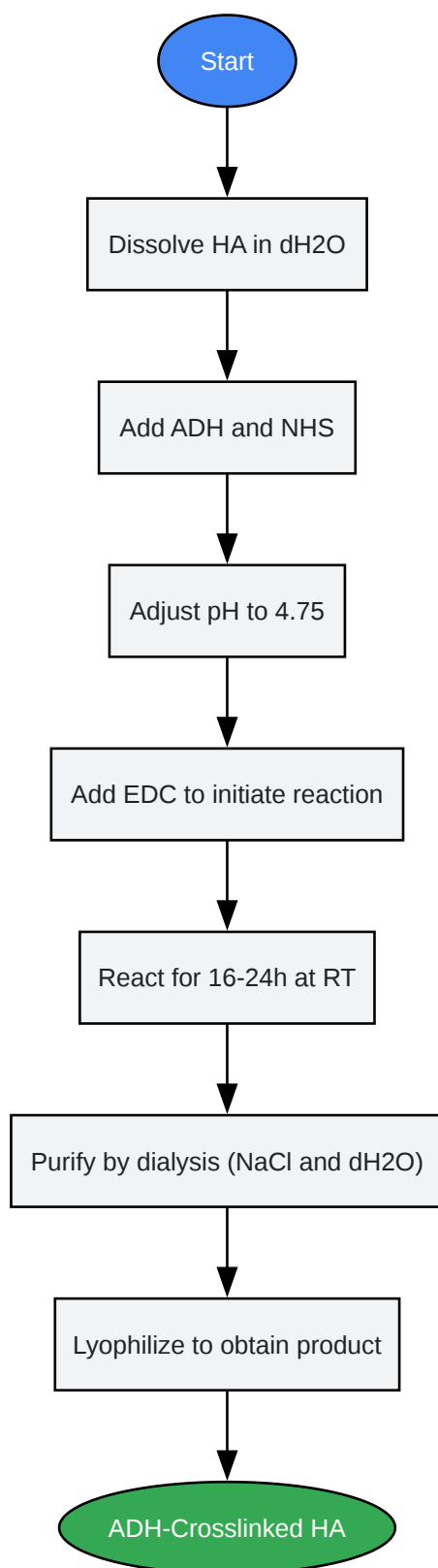
Adipic dihydrazide is a versatile crosslinker that can react with several functional groups, primarily carboxyl, aldehyde, and ketone groups, to form stable crosslinks. The specific mechanism of action depends on the functional groups present on the polymer to be crosslinked.

Crosslinking of Carboxyl-Containing Polymers

Polymers rich in carboxylic acid groups, such as hyaluronic acid (HA), alginate, and carboxymethylcellulose, are common substrates for ADH crosslinking.[3][4] The reaction requires the activation of the carboxyl groups, typically using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[5][6]

The mechanism proceeds in two main steps:

- **Activation of Carboxyl Groups:** EDC reacts with the carboxyl groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS can convert the O-acylisourea intermediate into a more stable NHS-ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[5][6]
- **Amide Bond Formation:** The hydrazide groups of ADH, acting as nucleophiles, attack the activated carboxyl group (either the O-acylisourea intermediate or the NHS-ester), resulting in the formation of a stable amide bond and the release of a urea derivative (in the case of EDC) or NHS.[5][6] Since ADH is difunctional, it can react with carboxyl groups on two different polymer chains, thus forming a crosslink.



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